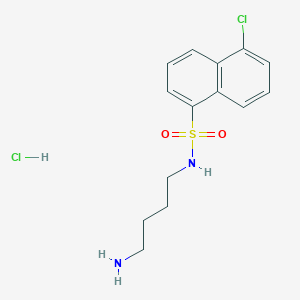

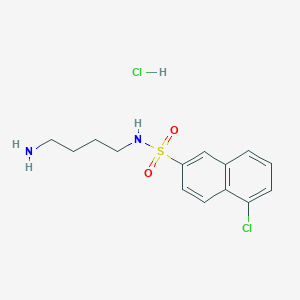

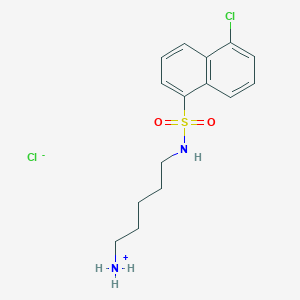

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized through reactions involving sulfonyl chlorides and amine derivatives, characterized by techniques like FTIR, NMR, and X-ray diffraction. The molecular geometries and vibrational frequencies of these compounds can be analyzed and compared with experimental data using Density Functional Theory (DFT) methods (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and stability of sulfonamide compounds are influenced by hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The computed atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide insights into the compound's electronic structure and reactivity (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamides can be synthesized through various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions, demonstrating their versatility in chemical synthesis and potential for modification into diverse functional groups (Williams et al., 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, are critical for their application in different scientific domains. The crystallization behavior and thermal stability can be influenced by the compound's molecular structure and substituents (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including their reactivity towards various reagents and conditions, can be elucidated through detailed spectroscopic and computational studies. Their potential as intermediates in organic synthesis, interaction with biological molecules, and applications in materials science are areas of ongoing research (Sarojini et al., 2012).

Aplicaciones Científicas De Investigación

Fluorescent Probe Studies

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has been utilized as a fluorescent probe in the study of mixed micelles of phospholipids and bile salts, particularly for the effect of cholesterol incorporation. It was found that the binding of this fluorescent alkylamine increases with the length of the alkyl spacer chain, binds more effectively to micelles containing unsaturated phospholipids, and exhibits quenching of probe fluorescence upon cholesterol incorporation, indicating enhanced rigidity of the mixed micelles (Narayanan, Paul, & Balaram, 1980).

Cell Differentiation Induction

Another study found that naphthalene sulfonamide calmodulin antagonists, including N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride, induce limited myeloid differentiation of the human promyelocytic cell line, HL-60. These inhibitors augment the differentiation observed when HL-60 cells are induced with other agents, suggesting a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).

Protein Binding Studies

The compound has been used in studies investigating the binding of fluorescent probes to proteins, such as bovine serum albumin, to determine the nature of binding. It was found that its spectral property allows for a sensitive and rapid determination of binding, suggesting a hydrophobic nature of the interaction (Jun et al., 1971).

Plasma Membrane Studies

Dansyl cadaverine, a derivative, has been incorporated into plasma membranes of intact cells for studies, indicating its potential usefulness as a new fluorescent probe in cell membrane studies (Pincus et al., 1975).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base has been shown to be a fluorescence turn-on probe for selective detection of Al3+ ions, suggesting its potential for intracellular imaging and sensing applications (Mondal et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .

Mode of Action

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride acts as a calmodulin antagonist . It binds to calmodulin and inhibits the activities of enzymes regulated by Ca2+/calmodulin . This interaction disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.

Biochemical Pathways

The compound’s action on calmodulin affects multiple biochemical pathways. For instance, it can inhibit the activation of phosphodiesterases , enzymes that play a key role in cellular signal transduction . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within the cell.

Pharmacokinetics

It’s known that the compound can penetrate the cell membrane and is mainly distributed in the cytoplasm .

Result of Action

The molecular and cellular effects of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride’s action are diverse, given the wide range of processes that calmodulin regulates. One notable effect is the compound’s ability to inhibit cell proliferation , which could have implications for the treatment of diseases characterized by abnormal cell growth, such as cancer.

Propiedades

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRROLPTDOPIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)